molecular formula C21H23ClN6O3 B2474865 N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179392-12-1

N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2474865
CAS RN: 1179392-12-1
M. Wt: 442.9
InChI Key: FCGLSSWJUXWBNL-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a morpholino group, which is often used in medicinal chemistry due to its polarity and hydrogen bonding capabilities . The presence of a triazine ring suggests potential applications in various fields, as triazines are known for their versatility in chemical reactions and their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-yl, morpholino, and triazine groups would likely contribute to its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The triazine ring is known to participate in a variety of chemical reactions . The benzo[d][1,3]dioxol-5-yl and morpholino groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of novel derivatives with antimicrobial activities. For instance, it is used in the creation of 1,2,4-triazole derivatives that exhibit significant antimicrobial properties against various test microorganisms. These synthesized compounds demonstrate good to moderate activities, highlighting their potential as new antimicrobial agents (Bektaş et al., 2007).

Antimicrobial Activity

The research into triazine derivatives, including the mentioned compound, focuses on their application in combating microbial infections. Studies show that these compounds can be engineered to target specific microbial strains, offering a pathway to develop new antibiotics that are effective against resistant bacteria (El-Shahawi et al., 2016).

Chemical Reactions and Synthesis Techniques

This compound also plays a role in the synthesis of macrocycles derived from substituted triazines, where it undergoes dimerization and forms structures that are of interest due to their unique chemical properties and potential applications in medicinal chemistry and materials science (Yepremyan et al., 2018).

Role in Coordination Chemistry

Additionally, the compound is utilized in the exploration of coordination chemistry, particularly in forming Schiff-base ligands that have implications in the study of metal complexes. This research provides insights into the molecular structures and magnetic behaviors of these complexes, which are relevant in various fields including catalysis, material science, and pharmaceuticals (Majumder et al., 2016).

Development of Corrosion Inhibitors

The synthesis and study of benzoxazine derivatives, related to the chemical structure of interest, have shown potential applications as corrosion inhibitors. These compounds offer protective measures for metals, extending their lifespan and utility in industrial applications (Kadhim et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and bioactivities. Without specific studies, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity and potential bioactivities, and assessment of its safety profile .

properties

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3.ClH/c1-14-3-2-4-15(11-14)22-19-24-20(26-21(25-19)27-7-9-28-10-8-27)23-16-5-6-17-18(12-16)30-13-29-17;/h2-6,11-12H,7-10,13H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGLSSWJUXWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

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